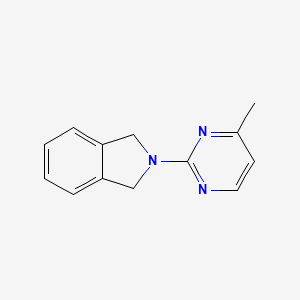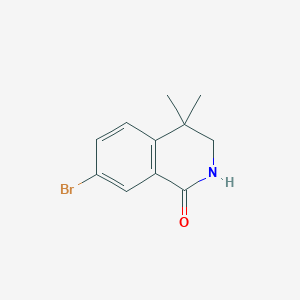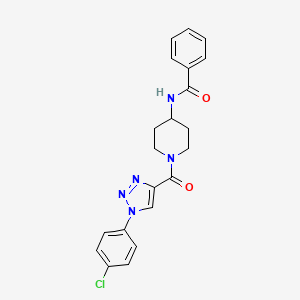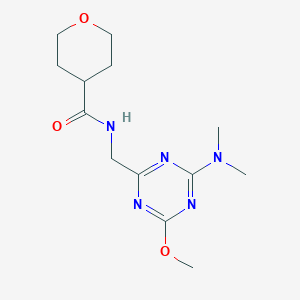
2-(4-Methylpyrimidin-2-yl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-Methylpyrimidin-2-yl)isoindoline” is likely to be a heterocyclic compound, given its structural components. It contains an isoindoline group, which is a type of bicyclic compound, and a 4-methylpyrimidin-2-yl group . Pyrimidine is a basic aromatic ring structure found in many natural substances like nucleic acids . Isoindoline is a structural motif found in many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for “2-(4-Methylpyrimidin-2-yl)isoindoline” is not available, similar compounds are often synthesized through various pathways including condensation of substituted guanidines with enones . Another method involves a domino reaction involving a donor-acceptor cyclopropane .Molecular Structure Analysis
The molecular structure of “2-(4-Methylpyrimidin-2-yl)isoindoline” would likely be complex due to the presence of the bicyclic isoindoline and the pyrimidine ring. The compound may exhibit aromaticity, given the presence of these ring structures .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity Isoindoline derivatives, including those related to 2-(4-Methylpyrimidin-2-yl)isoindoline, have shown promising antiproliferative activities. A study by Sović et al. (2011) synthesized novel derivatives of isoindoline and tested their antiproliferative activity in vitro. Compounds demonstrated selective effects on HepG2 cell lines, highlighting their potential in cancer research and therapy (Sović et al., 2011).
Coordination Chemistry and Ligand Behavior Research by Dietrich et al. (2005) explored the coordination chemistry of isoindoline with metals such as Cd(II), Zn(II), and Pd(II), revealing diverse ligand coordination modes. This study underscores the versatility of isoindoline derivatives in creating complex metal-organic structures, which are valuable in catalysis and material science (Dietrich et al., 2005).
Tyrosinase Inhibition and Antioxidant Properties The inhibition of tyrosinase, a key enzyme in melanin synthesis, is crucial for developing treatments for hyperpigmentation disorders. A study by Then et al. (2018) synthesized 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives and evaluated their tyrosinase inhibitory activity. One compound showed higher activity than the positive control, arbutin, indicating potential applications in dermatology and cosmetics (Then et al., 2018).
Electrochemical Applications The electrochemical synthesis of 4-Picolinic Acid from 4-methylpyridine, as reported by Zuo and Qing-dong (2001), illustrates the utility of methylpyridine derivatives in synthetic chemistry. Such electrochemical approaches offer green and efficient pathways for synthesizing valuable chemical intermediates (Zuo & Qing-dong, 2001).
Biocorrosion Inhibition A study by Onat et al. (2016) investigated the biocidal and corrosion inhibitor activities of 2-aminopyrimidine derivatives on Desulfotomaculum sp. strains. This research highlights the potential of such compounds in protecting industrial materials from biocorrosion, contributing to the sustainability of metal infrastructure (Onat et al., 2016).
Zukünftige Richtungen
The future research directions for “2-(4-Methylpyrimidin-2-yl)isoindoline” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the biological activities exhibited by similar compounds, it could be of interest in the development of new drugs .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methylpyrimidin-2-yl)isoindoline is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in various neurological processes including motor control, reward, and reinforcement.
Mode of Action
2-(4-Methylpyrimidin-2-yl)isoindoline interacts with the dopamine receptor D2 at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the signaling pathways it is involved in .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it impacts dopaminergic signaling pathways . These pathways play a critical role in various neurological processes, and their modulation can have significant downstream effects.
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters .
Result of Action
Eigenschaften
IUPAC Name |
2-(4-methylpyrimidin-2-yl)-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-10-6-7-14-13(15-10)16-8-11-4-2-3-5-12(11)9-16/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWULXXVIUHQNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyrimidin-2-yl)isoindoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398763.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)
![diethyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2398767.png)
![4-(4-carbamimidoyl-2-methylphenyl)-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2398768.png)


![(1R,5S)-8-cyclobutyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2398771.png)

![1-[(2-Hydroxy-2-methylpropyl)amino]-2-methylpropan-2-OL](/img/structure/B2398774.png)

![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2398783.png)

